Beta-Lactamase Stability: Aztreonam Resistance to Plasmid-Mediated Hydrolysis Compared to Cephalosporins
Aztreonam demonstrates high resistance to enzymatic hydrolysis by plasmid-mediated beta-lactamases, a key differentiator from cephalosporins. Unlike ceftazidime and cefotaxime, which are susceptible to hydrolysis by TEM and SHV extended-spectrum beta-lactamases (ESBLs), aztreonam retains stability against many plasmid-encoded enzymes due to its monocyclic structure. This stability is not absolute; specific ESBL variants (e.g., TEM-43) can hydrolyze aztreonam with efficiency similar to ceftazidime, but overall, aztreonam exhibits broader stability against common plasmid-mediated lactamases. This property supports its use in directed therapy against susceptible Gram-negative pathogens without inducing chromosomal AmpC beta-lactamases [1].
| Evidence Dimension | Resistance to enzymatic hydrolysis by plasmid-mediated beta-lactamases |
|---|---|
| Target Compound Data | Highly resistant to common plasmid-mediated beta-lactamases (e.g., TEM-1, SHV-1); does not induce chromosomal AmpC production. |
| Comparator Or Baseline | Cephalosporins (e.g., ceftazidime, cefotaxime) are often hydrolyzed by ESBLs and can induce AmpC beta-lactamases. |
| Quantified Difference | Aztreonam stable against enzymes that hydrolyze cephalosporins; specific exceptions exist (e.g., TEM-43 hydrolyzes aztreonam similarly to ceftazidime). |
| Conditions | In vitro hydrolysis assays; beta-lactamase characterization studies. |
Why This Matters
This stability reduces the risk of therapeutic failure due to plasmid-mediated resistance in Enterobacteriaceae, making aztreonam a preferred option in settings where ESBL prevalence is high but MBL prevalence is low.
- [1] Sykes RB, Bonner DP. Discovery and development of the monobactams. Rev Infect Dis. 1985;7 Suppl 4:S579-93. doi:10.1093/clinids/7.supplement_4.s579 View Source
